4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde
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Overview
Description
4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the condensation of appropriate thiazole and pyrrole precursors. One common method includes the reaction of 4-methylthiazole-5-carbaldehyde with pyrrole under acidic conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory synthesis techniques, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiazole and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Mechanism of Action
The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
- 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-methanol
- 2-(1H-Pyrrol-1-yl)-1,3-thiazole derivatives
Uniqueness: 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
Biological Activity
4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C9H10N2OS
- Molecular Weight : 182.25 g/mol
- CAS Number : 1374527-57-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory, analgesic, and anticancer agent.
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of thiazole compounds exhibit significant anti-inflammatory effects. For instance, a study demonstrated that thiazole derivatives showed inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The compound exhibited an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Celecoxib .
Table 1: Comparison of COX Inhibition
Compound | IC50 (nM) | Selectivity Index |
---|---|---|
4-Methyl Thiazole Derivative | 38.76 | 2.05 |
Indomethacin | 35.72 | 0.52 |
Celecoxib | - | 8.31 |
Anticancer Activity
Thiazole derivatives have also been studied for their anticancer properties. In vitro studies revealed that certain thiazole compounds induce apoptosis in cancer cell lines by modulating critical signaling pathways involved in cell survival and proliferation. The presence of electron-donating groups, such as methyl groups on the thiazole ring, has been shown to enhance cytotoxicity against various cancer cell lines .
Table 2: Anticancer Activity Data
Compound | IC50 (µg/mL) | Target Cell Line |
---|---|---|
Thiazole Derivative A | 1.61 | A-431 |
Thiazole Derivative B | 1.98 | Jurkat |
Doxorubicin | <1 | Various |
The mechanisms through which this compound exerts its biological effects involve several pathways:
- COX Inhibition : The compound's ability to inhibit COX enzymes reduces the synthesis of prostaglandins, leading to decreased inflammation and pain.
- Apoptosis Induction : In cancer cells, the compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Certain studies have indicated that thiazole derivatives can cause cell cycle arrest in the G0/G1 phase, thereby inhibiting tumor growth.
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving animal models, the administration of this compound resulted in a significant reduction in paw edema compared to control groups treated with saline or non-active compounds . The study concluded that the compound could serve as a potential candidate for developing new anti-inflammatory medications.
Case Study 2: Anticancer Potential
A recent investigation into the anticancer effects of thiazole derivatives demonstrated that treatment with these compounds led to a marked decrease in cell viability in various human cancer cell lines. The study utilized flow cytometry to assess apoptosis rates and found that treated cells exhibited increased Annexin V positivity, indicating early apoptotic changes .
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIQBJRUQQRQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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